molecular formula C13H19NO2 B1213508 Ifoxetine CAS No. 66208-11-5

Ifoxetine

Cat. No.: B1213508
CAS No.: 66208-11-5
M. Wt: 221.29 g/mol
InChI Key: ZHFIAFNZGWCLHU-YPMHNXCESA-N
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Preparation Methods

The synthesis of Ifoxetine involves several steps. The key synthetic route includes the reaction of 2,3-dimethylphenol with epichlorohydrin to form 2,3-dimethylphenoxypropanol. This intermediate is then reacted with piperidine to form the final product, this compound . The reaction conditions typically involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol . Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ifoxetine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of hydroxylated metabolites .

Properties

CAS No.

66208-11-5

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

(3R,4S)-4-(2,3-dimethylphenoxy)piperidin-3-ol

InChI

InChI=1S/C13H19NO2/c1-9-4-3-5-12(10(9)2)16-13-6-7-14-8-11(13)15/h3-5,11,13-15H,6-8H2,1-2H3/t11-,13+/m1/s1

InChI Key

ZHFIAFNZGWCLHU-YPMHNXCESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)O[C@H]2CCNC[C@H]2O)C

SMILES

CC1=C(C(=CC=C1)OC2CCNCC2O)C

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNCC2O)C

66208-11-5

Synonyms

is(3-hydroxy-4-(2,3-dimethylphenoxy))piperidine sulfate
CGP 15210G
CGP-15210G
ifoxetine
ifoxetine, cis isomer, sulfate (2:1) salt

Origin of Product

United States

Synthesis routes and methods

Procedure details

Retention times were as follows: (3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 14.5 minutes; (3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 16.5 minutes; (3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 15 minutes; and nM (3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine, 17 minutes. The identification of each compound was made by optical rotation.
Name
(3S,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
(3R,4R)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
(3S,4S)-4-(2,3-dimethylphenyl)-3-hydroxypiperidine
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0 (± 1) mol
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reactant
Reaction Step Four
Name
4-(2,3-dimethylphenoxy)-3-hydroxypiperidine

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